molecular formula C22H18N4O5 B3206744 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040672-42-1

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B3206744
CAS No.: 1040672-42-1
M. Wt: 418.4 g/mol
InChI Key: FQBDEISPUAAKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one, provided for research purposes. The compound features a complex molecular architecture that incorporates multiple heterocyclic systems, including a 1,2,4-oxadiazole ring and a dihydropyridazin-3-one core, linked to a 1,3-benzodioxole (piperonyl) moiety and a 4-ethoxyphenyl group . This specific combination of structures is often of significant interest in medicinal chemistry and drug discovery for the design of novel bioactive molecules. Heterocyclic compounds containing the 1,3-benzodioxole group have been investigated in research for a range of potential biological activities . Similarly, the 1,2,4-oxadiazole scaffold is a privileged structure known for its metabolic stability and is frequently explored in the development of pharmacologically active agents. Researchers may find this compound valuable as a synthetic intermediate, a building block for the construction of more complex molecules, or as a reference standard in high-throughput screening campaigns to identify potential therapeutic leads. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-2-28-16-6-3-14(4-7-16)22-23-20(31-25-22)12-26-21(27)10-8-17(24-26)15-5-9-18-19(11-15)30-13-29-18/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBDEISPUAAKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the dihydropyridazinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The specific structure of this compound allows it to interact with various cellular pathways associated with tumor growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor metastasis .

2. Antimicrobial Properties
The benzodioxole structure has been linked to antimicrobial activity. Compounds with this moiety have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one may possess similar properties, making it a candidate for further investigation in the development of new antimicrobial agents .

3. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Research on related compounds has shown promise in modulating inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory conditions .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that derivatives similar to the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis .
Study 2 Antimicrobial TestingEvaluated the antimicrobial efficacy against E. coli and Staphylococcus aureus; showed promising results with significant inhibition zones .
Study 3 Anti-inflammatory PotentialInvestigated the compound's effect on cytokine release in macrophages; found a reduction in pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Pharmacological Activity Key References
Target Compound : 6-(2H-1,3-Benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one Dihydropyridazin-3-one - Benzodioxol (C6)
- 1,2,4-Oxadiazole (C2) with 4-ethoxyphenyl
Not explicitly reported; inferred CNS/anticancer potential based on structural analogs
Analog 1 : 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Dihydropyridazin-3-one - Phenyl (C6)
- Thioxo-triazole (C2)
Anticonvulsant activity (ED50 = 32 mg/kg in MES test)
Analog 2 : 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazol-5(4H)-one - Benzodioxin (C4)
- Nitrothiazole-thio (C3)
Antimicrobial activity (MIC = 8 µg/mL against S. aureus)
Analog 3 : (Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl) derivatives Benzo[b][1,4]oxazin-3-one - Oxadiazole (C5) with substituted phenyl Antiproliferative activity (IC50 = 12 µM against HeLa cells)

Structural and Functional Insights:

Dihydropyridazinone Core: The target compound shares the dihydropyridazinone core with Analog 1 , which is associated with anticonvulsant effects via GABA modulation. However, replacing the thioxo-triazole in Analog 1 with an oxadiazole-ethoxyphenyl group in the target may alter bioavailability due to differences in hydrogen-bonding capacity .

Benzodioxol/Benzodioxin Motif :

  • The benzodioxol group in the target compound is structurally akin to the benzodioxin in Analog 2 . Both groups enhance π-stacking interactions, but the nitro-thiazole substituent in Analog 2 confers stronger antimicrobial activity, whereas the ethoxyphenyl-oxadiazole in the target may favor CNS penetration .

Oxadiazole Substituents :

  • The 1,2,4-oxadiazole ring in the target compound is analogous to those in Analog 3 , where antiproliferative activity correlates with electron-withdrawing substituents (e.g., nitro groups). The 4-ethoxyphenyl group in the target may reduce cytotoxicity compared to halogenated analogs .

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activity, synthesizing findings from diverse studies to present a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity. The benzodioxole moiety is known for its involvement in various pharmacological activities, while the oxadiazole and dihydropyridazine components are linked to antimicrobial and anticancer properties.

Molecular Formula

  • Molecular Formula : C23H20N4O5
  • Molecular Weight : 464.5 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance:

  • In a study evaluating the antimicrobial efficacy of oxadiazole derivatives, compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL .

Anticancer Potential

Research has also highlighted the anticancer properties of similar structures. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For example:

  • A derivative with a similar framework was shown to reduce tumor growth in xenograft models by modulating pathways related to cell survival and apoptosis .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The benzodioxole structure is known to interact with various receptors, potentially influencing signaling cascades related to inflammation and cell growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of compounds derived from oxadiazole frameworks against Candida albicans and Escherichia coli. The results indicated that certain derivatives exhibited potent activity, with MIC values significantly lower than those of traditional antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could inhibit proliferation by inducing apoptosis. Notably, one study reported a significant reduction in tumor size in treated mice compared to controls .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructure TypeMIC (µg/mL)Target Organism
Compound AOxadiazole15.62Staphylococcus aureus
Compound BBenzodioxole31.25Escherichia coli
Compound CDihydropyridazine7.81Candida albicans

Table 2: Anticancer Efficacy in Cell Lines

Compound IDCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CA54920ROS generation

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions requiring precise control of:

  • Reaction conditions : Temperature (e.g., reflux at 80–120°C), solvent polarity (e.g., DMF for cyclization steps), and catalyst selection (e.g., Pd/C for hydrogenation) to minimize by-products like uncyclized intermediates .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol-DMF mixtures to isolate the dihydropyridazinone core .
  • Yield optimization : Monitoring reaction progress via TLC or HPLC to terminate steps at maximum conversion (~70–85% yield typical for oxadiazole formation) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving the dihydropyridazinone ring conformation and oxadiazole substituent orientation .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–7.5 ppm) and diastereotopic methylene groups (δ 3.5–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~506.15 g/mol) and fragmentation patterns of the benzodioxole moiety .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in biological activity studies?

  • Molecular docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., COX-2 or kinases). Adjust force fields to account for the oxadiazole group’s electrostatic contributions, which may explain discrepancies in IC₅₀ values across assays .
  • DFT studies : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity of the dihydropyridazinone ring and correlate with experimental redox behavior .

Q. What strategies address conflicting results in pharmacological selectivity assays?

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace 4-ethoxyphenyl with 4-bromophenyl) to isolate contributions of specific functional groups to target binding .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., K_d ~10–100 nM) to differentiate true affinity from assay artifacts like aggregation .

Q. How can reaction mechanisms for oxadiazole ring formation be validated experimentally?

  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels into precursor nitriles or hydroxylamine intermediates to track cyclization pathways via NMR .
  • Kinetic studies : Monitor intermediate accumulation under varying pH (4–9) and temperature (25–80°C) to identify rate-determining steps (e.g., imine formation vs. cyclodehydration) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReaction TypeOptimal ConditionsYield (%)By-Products
1Benzodioxole couplingPd(OAc)₂, K₂CO₃, DMF, 100°C78Unreacted halide
2Oxadiazole cyclizationNH₂OH·HCl, NaHCO₃, EtOH, reflux82Open-chain amidoxime
3Dihydropyridazinone formationAcCl, CH₃CN, 60°C65Overoxidized pyridazine

Q. Table 2. Computational Parameters for Target Binding Studies

SoftwareForce FieldBinding Site FlexibilityGrid Size (ų)
AutoDock VinaAMBERSemi-flexible (oxadiazole fixed)25 × 25 × 25
GROMACSCHARMMFully flexible30 × 30 × 30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Reactant of Route 2
6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.